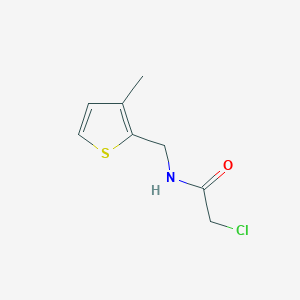
3-Dimethylaminomethyl-4-ethoxy-benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Dimethylaminomethyl-4-ethoxy-benzaldehyde (3-DMEBE) is an organic compound that has been widely studied in the scientific community due to its unique properties. It has been used in a variety of fields, including organic synthesis, biochemistry, and pharmacology.
Aplicaciones Científicas De Investigación
Green Chemistry and Organic Synthesis
- Ionic Liquids in Organic Synthesis : An experiment for undergraduate organic chemistry involving the use of an ionic liquid as a solvent and catalyst for organic reactions, including Knoevenagel condensation, has been explored. This approach demonstrates the application of 3-Dimethylaminomethyl-4-ethoxy-benzaldehyde in green chemistry and sustainable practices in chemical synthesis (Verdía, Santamarta, & Tojo, 2017).
Materials Science and Chemical Engineering
- Synthesis of Novel Compounds : The synthesis of novel vanillin-chalcones and their derivatives, which demonstrates the versatility of 3-Dimethylaminomethyl-4-ethoxy-benzaldehyde in creating new chemical compounds with potential applications in materials science and engineering, has been explored (Illicachi et al., 2017).
Corrosion Inhibition
- Corrosion Inhibitor for Mild Steel : A study on 4(N,N-dimethylamino) benzaldehyde nicotinic hydrazone, which acts as a corrosion inhibitor for mild steel in an acidic environment, has shown the practical applications of 3-Dimethylaminomethyl-4-ethoxy-benzaldehyde in industrial settings (Singh, Kumar, Udayabhanu, & John, 2016).
Pharmaceutical and Medicinal Chemistry
- Synthesis of Amorfrutins : The compound has been used as a starting material in the synthesis of amorfrutins A and B, which are evaluated for their cytotoxicity. This indicates its potential application in the development of pharmaceutical compounds (Brandes et al., 2020).
Molecular Chemistry
- Crystal Structures and Magnetic Properties : The compound plays a role in the formation of heterometallic cluster-based 1D chains and tetranuclear clusters, as well as in their magnetic properties. This highlights its application in the field of molecular chemistry and materials research (Zhang et al., 2014).
Propiedades
IUPAC Name |
3-[(dimethylamino)methyl]-4-ethoxybenzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-4-15-12-6-5-10(9-14)7-11(12)8-13(2)3/h5-7,9H,4,8H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDDOOOGDGTZSAO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C=O)CN(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Dimethylaminomethyl-4-ethoxy-benzaldehyde | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(6-oxo-6-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}hexyl)amino]quinazoline-2(1H)-thione](/img/no-structure.png)
![5-[(dipropylamino)methyl]-1-ethyl-1H-pyrazol-3-amine](/img/structure/B2370257.png)




![N-[[1-(2-Fluorophenyl)cyclopropyl]methyl]prop-2-enamide](/img/structure/B2370266.png)


![N-(3,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)-2-(4-isopropylphenoxy)acetamide](/img/structure/B2370269.png)


![(E)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2370273.png)
![Tert-butyl 7-ethynyl-4-azaspiro[2.4]heptane-4-carboxylate](/img/structure/B2370274.png)